9,10-Anthracenedicarboxylic acid, 9,10-dihydro-, bis(2-(diethylamino)ethyl) ester, hydrochloride
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Overview
Description
9,10-Anthracenedicarboxylic acid, 9,10-dihydro-, bis(2-(diethylamino)ethyl) ester, hydrochloride: is a complex organic compound derived from anthracene. This compound is notable for its unique structure, which includes an anthracene core with carboxylic acid groups at the 9 and 10 positions, and esterified with bis(2-(diethylamino)ethyl) groups. The hydrochloride form indicates the presence of hydrochloric acid, which is often used to form salts of organic compounds to enhance their solubility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,10-Anthracenedicarboxylic acid, 9,10-dihydro-, bis(2-(diethylamino)ethyl) ester, hydrochloride typically involves several steps:
Oxidation of Anthracene: Anthracene is oxidized to form 9,10-anthracenedicarboxylic acid. This can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Esterification: The carboxylic acid groups are then esterified with 2-(diethylamino)ethanol in the presence of a dehydrating agent like thionyl chloride or dicyclohexylcarbodiimide (DCC).
Formation of Hydrochloride Salt: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the ester.
Industrial Production Methods: Industrial production of this compound would follow similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction conditions is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the anthracene core, leading to the formation of quinones.
Reduction: Reduction reactions can convert the ester groups back to alcohols or the carboxylic acids.
Substitution: The diethylamino groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: 9,10-Anthracenedicarboxylic acid or its alcohol derivatives.
Substitution: Various substituted anthracene derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Fluorescent Materials: Due to its conjugated π-system, the compound is used in the development of fluorescent materials for sensors and imaging.
Metal-Organic Frameworks (MOFs): It serves as a ligand in the synthesis of MOFs for gas storage and separation.
Biology and Medicine:
Drug Delivery: The ester groups can be modified to attach drug molecules, making it useful in targeted drug delivery systems.
Fluorescent Probes: Used in biological imaging to track cellular processes.
Industry:
Dyes and Pigments: The compound’s fluorescent properties make it valuable in the production of dyes and pigments.
Catalysts: It can act as a ligand in catalytic processes, enhancing reaction rates and selectivity.
Mechanism of Action
The mechanism of action of 9,10-Anthracenedicarboxylic acid, 9,10-dihydro-, bis(2-(diethylamino)ethyl) ester, hydrochloride largely depends on its application:
Fluorescent Materials: The compound absorbs light and re-emits it at a different wavelength due to its conjugated π-system.
Drug Delivery: The ester groups can be hydrolyzed in the body to release the active drug molecules at the target site.
Catalysis: As a ligand, it can coordinate with metal centers, altering their electronic properties and facilitating catalytic cycles.
Comparison with Similar Compounds
9,10-Anthracenedicarboxylic acid: The parent compound without esterification.
9-Anthracenecarboxylic acid: A simpler derivative with only one carboxylic acid group.
9,10-Dibromoanthracene: A halogenated derivative used in different chemical applications.
Uniqueness:
Enhanced Solubility: The diethylaminoethyl ester groups and hydrochloride salt form enhance the compound’s solubility in aqueous and organic solvents.
Versatility: The compound’s ability to undergo various chemical reactions and its applications in multiple fields make it unique compared to its simpler analogs.
Properties
CAS No. |
74220-03-4 |
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Molecular Formula |
C28H39ClN2O4 |
Molecular Weight |
503.1 g/mol |
IUPAC Name |
2-[10-[2-(diethylamino)ethoxycarbonyl]-9,10-dihydroanthracene-9-carbonyl]oxyethyl-diethylazanium;chloride |
InChI |
InChI=1S/C28H38N2O4.ClH/c1-5-29(6-2)17-19-33-27(31)25-21-13-9-11-15-23(21)26(24-16-12-10-14-22(24)25)28(32)34-20-18-30(7-3)8-4;/h9-16,25-26H,5-8,17-20H2,1-4H3;1H |
InChI Key |
WCVMWVZJLWCFIC-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCOC(=O)C1C2=CC=CC=C2C(C3=CC=CC=C13)C(=O)OCCN(CC)CC.[Cl-] |
Origin of Product |
United States |
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